

Chaetoglobosin C: A Mycotoxin in Indoor Environments - An In-depth Technical Guide

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Compound of Interest

Compound Name: *chaetoglobosin C*

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Introduction

Chaetoglobosin C is a cytochalasan mycotoxin produced by various fungi, most notably *Chaetomium globosum*, a fungus frequently identified in water-damaged indoor environments. [1][2][3][4] Its presence on building materials, such as gypsum board and wood-based materials, raises significant concerns for indoor air quality and human health. [5][6]

Chaetoglobosins, including **Chaetoglobosin C**, are known to exhibit a range of biological activities, including cytotoxic, antifungal, antibacterial, and anti-inflammatory properties. [1][7][8] This technical guide provides a comprehensive overview of the current scientific understanding of **Chaetoglobosin C**, with a focus on its toxicological effects, mechanisms of action, and the experimental protocols used for its study. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Toxicological Effects of Chaetoglobosin C

The primary mechanism of action for chaetoglobosins is the disruption of actin filaments, a critical component of the eukaryotic cytoskeleton. [9][10] This interference with actin polymerization affects fundamental cellular processes such as cell division, motility, and maintenance of cell shape, leading to various toxicological effects. [2]

Cytotoxicity

Chaetoglobosin C has demonstrated moderate cytotoxic activity against various human cancer cell lines. The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1. The data indicates that the cytotoxic efficacy of chaetoglobosins can be influenced by structural features, such as the presence of a double bond at C-5/C-6 and a hydroxyl group at C-7 or an epoxide ring at C-6/C-7.[1]

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Carcinoma	< 20	[1]
HeLa	Cervical Cancer	3.7 - 10.5	[1]
KB	Oral Epidermoid Carcinoma	18 - 30 μg/mL	[11]
K562	Chronic Myelogenous Leukemia	18 - 30 μg/mL	[11]
MCF-7	Breast Adenocarcinoma	18 - 30 μg/mL	[11]
HepG2	Hepatocellular Carcinoma	18 - 30 μg/mL	[11]

Table 1: Cytotoxicity of Chaetoglobosin C and related compounds against various cancer cell lines.

Apoptosis Induction

While specific quantitative data for apoptosis induction by **Chaetoglobosin C** is limited, studies on the closely related Chaetoglobosin A provide significant insights into the likely mechanisms. Chaetoglobosin A has been shown to preferentially induce apoptosis in chronic lymphocytic leukemia (CLL) cells.[12] This process is characterized by the activation of caspases, a family of proteases that are essential for the initiation and execution of apoptosis.

Studies on other chaetoglobosins, such as chaetocin, have demonstrated that apoptosis is induced through the generation of reactive oxygen species (ROS) and the intrinsic mitochondrial pathway.[13][14] This involves a reduction in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[14] Furthermore, the expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins like Bcl-2 is downregulated.[14] It is highly probable that **Chaetoglobosin C** induces apoptosis through similar caspase-dependent pathways.

Cell Line	Compound	Apoptotic Effect	Concentration	Reference
T-24	Chaetoglobosin A	Increased number of apoptotic cells	Not specified	[15]
CLL cells	Chaetoglobosin A	Preferential induction of apoptosis	Not specified	[12]
A549	Chaetocin	Induction of apoptosis	Not specified	[13]
Sk-Mel-28	Chaetocin	Induction of apoptosis	Dose-dependent	[14]
A375	Chaetocin	Induction of apoptosis	Dose-dependent	[14]

Table 2:
Apoptotic effects
of
Chaetoglobosin
A and Chaetocin
in various cell
lines.

Inflammatory Response

Chaetoglobosins have been reported to possess anti-inflammatory properties.[8] While direct quantitative data for **Chaetoglobosin C** is not readily available, a study on Chaetoglobosin Vb demonstrated a significant, dose-dependent inhibition of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[16][17] This anti-inflammatory effect is mediated through the suppression of key signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways.[16][17]

Cell Line	Compound	Inhibited Cytokines	Concentration Range	Reference
RAW264.7	Chaetoglobosin Vb	TNF- α , IL-6, IL-1 β	25-100 μ M	[16][17]

Table 3: Anti-inflammatory effects of Chaetoglobosin Vb.

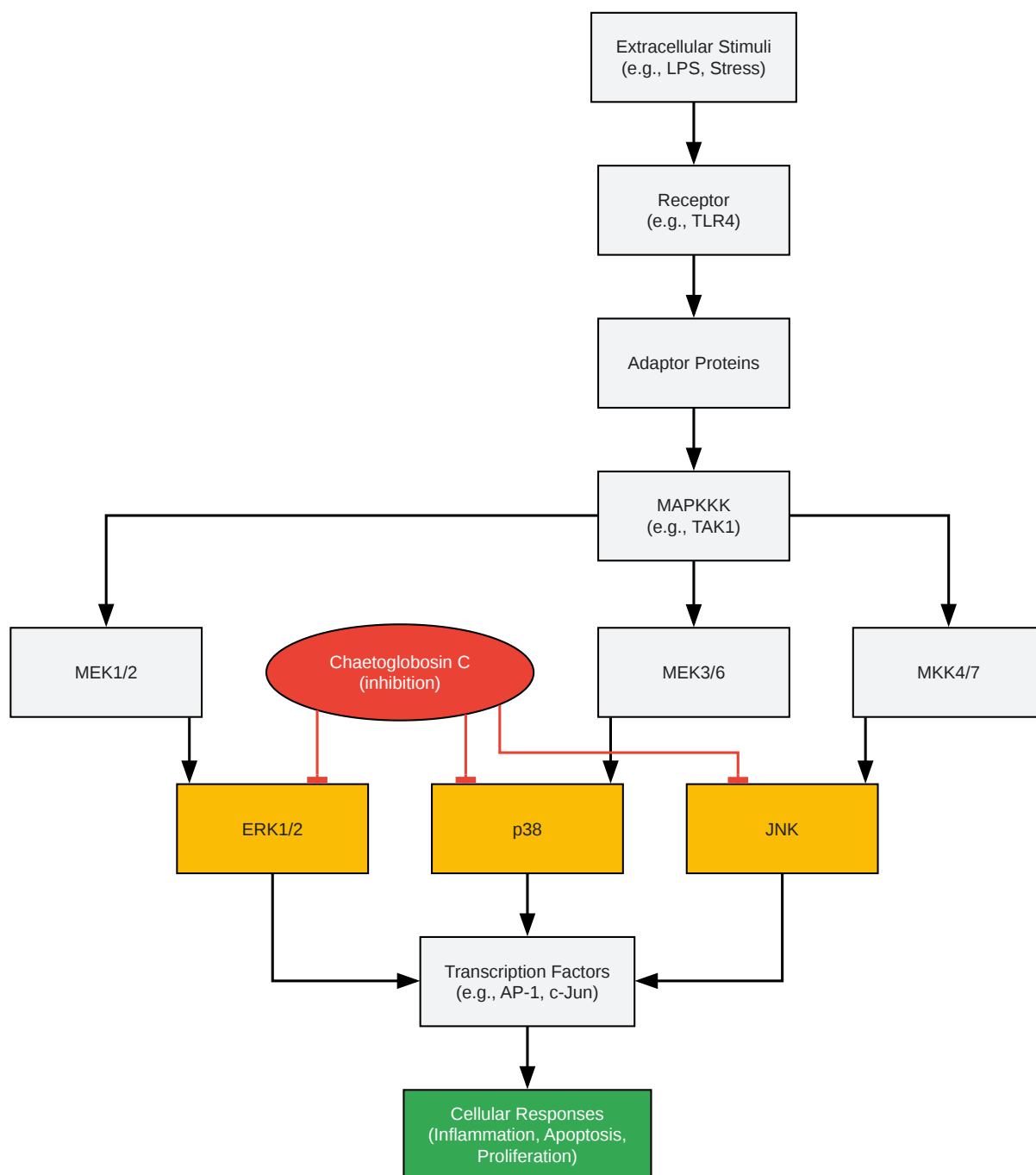
Mechanisms of Action: Signaling Pathways

The cytotoxic, pro-apoptotic, and anti-inflammatory effects of chaetoglobosins are orchestrated through the modulation of complex intracellular signaling pathways. The MAPK and NF- κ B pathways are central to these processes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[18][19][20][21][22] Studies on related chaetoglobosins suggest that these compounds can modulate the phosphorylation status of ERK, JNK, and p38, thereby influencing downstream cellular responses.[16][23] For instance,

Chaetoglobosin Vb has been shown to suppress the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[16][17]

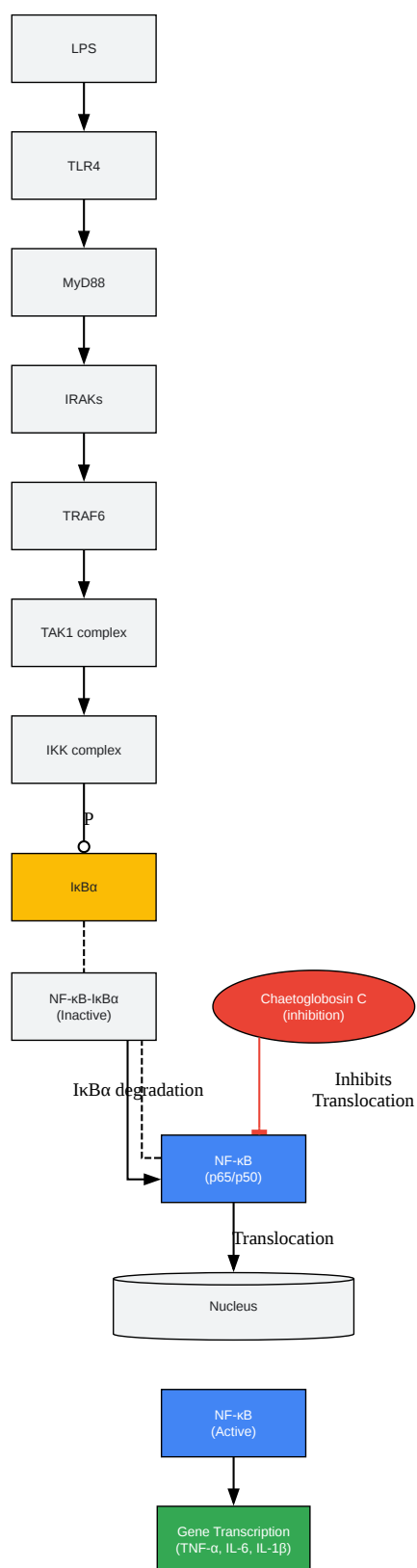


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Figure 1: Postulated inhibitory effect of **Chaetoglobosin C** on the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[24][25] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers, typically the p65/p50 heterodimer, to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines.[26][27] Chaetoglobosin Vb has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the inflammatory response.[16][17]



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Figure 2: Postulated inhibitory effect of **Chaetoglobosin C** on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

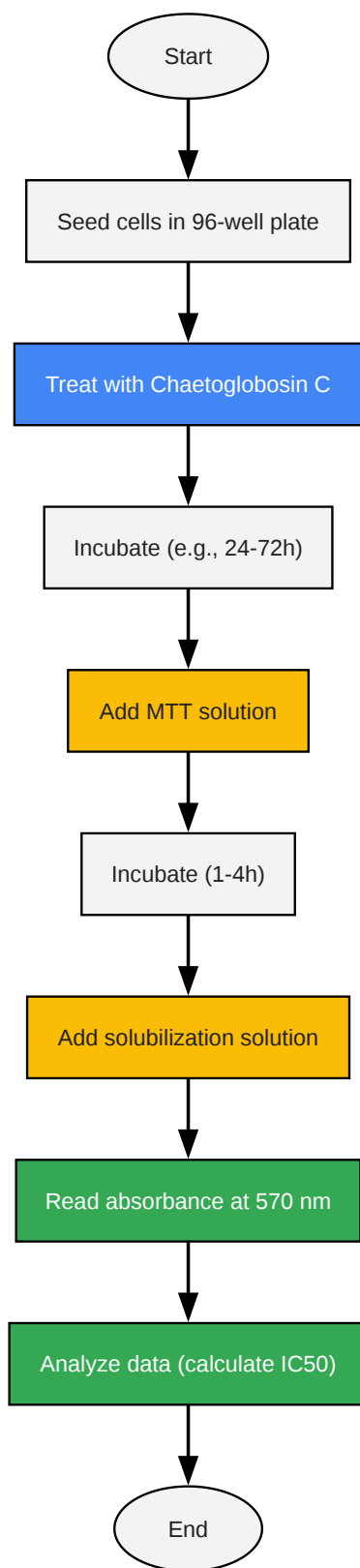
Materials:

- 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[\[6\]](#)
- Treat the cells with various concentrations of **Chaetoglobosin C** and a vehicle control (e.g., DMSO).
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 1-4 hours at 37°C.[\[10\]](#)
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[\[10\]](#)
- Mix thoroughly to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.[\[10\]](#)

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



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Figure 3: Workflow for a typical MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI)
- 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)
- Flow cytometer

Procedure:

- Induce apoptosis in cells by treating with **Chaetoglobosin C** for the desired time.
- Harvest the cells and wash them twice with cold PBS.[17]
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.[17]
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.[17]
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI staining solution.[12]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
- Add 400 μ L of 1X Binding Buffer to each tube.[17]

- Analyze the cells by flow cytometry within one hour.[\[17\]](#)

Caspase Activity Assay

Caspase activity assays measure the activity of caspases, which are key mediators of apoptosis. These assays typically use a specific peptide substrate for a particular caspase that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter molecule, which can then be quantified.

Materials:

- Cell lysis buffer
- 2X Reaction Buffer with DTT
- Caspase-3 substrate (e.g., DEVD-pNA)
- Microplate reader

Procedure:

- Treat cells with **Chaetoglobosin C** to induce apoptosis.
- Lyse the cells using the provided lysis buffer and collect the supernatant containing the protein extract.
- Determine the protein concentration of the cell lysate.
- In a 96-well plate, add 50-200 µg of protein from each sample.[\[13\]](#)
- Add 50 µL of 2X Reaction Buffer containing DTT to each well.[\[13\]](#)
- Add 5 µL of the caspase substrate to each well.[\[13\]](#)
- Incubate the plate at 37°C for 1-2 hours.[\[13\]](#)
- Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[\[13\]](#)

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of inflammation, ELISAs are commonly used to measure the levels of cytokines like TNF- α , IL-6, and IL-1 β in cell culture supernatants.

Materials:

- ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
- Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
- Standard solutions of the cytokine
- Wash buffer
- Substrate solution (e.g., TMB)
- Stop solution
- Microplate reader

Procedure:

- Collect the supernatant from cell cultures treated with **Chaetoglobosin C** and/or LPS.
- Add standards and samples to the wells of the ELISA plate and incubate.[\[9\]](#)
- Wash the plate to remove unbound substances.[\[9\]](#)
- Add the enzyme-linked detection antibody and incubate.[\[9\]](#)
- Wash the plate again.
- Add the substrate solution and incubate to allow for color development.
- Add the stop solution to terminate the reaction.

- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Detection in Indoor Environments

The presence of **Chaetoglobosin C** and other mycotoxins in indoor environments can be determined through various analytical methods.[28] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for the detection and quantification of these toxins in dust and building material samples.[5][28] Immunoassays, such as ELISA, can also be developed for the rapid screening of **Chaetoglobosin C**. [28]

Conclusion

Chaetoglobosin C, a mycotoxin produced by fungi commonly found in damp indoor environments, presents a potential health risk due to its cytotoxic, pro-apoptotic, and immunomodulatory properties. Its primary mechanism of action involves the disruption of the actin cytoskeleton, leading to the inhibition of essential cellular processes. Furthermore, evidence from related compounds suggests that **Chaetoglobosin C** likely modulates key signaling pathways, including the MAPK and NF- κ B pathways, to exert its biological effects.

This technical guide has provided a comprehensive overview of the current knowledge on **Chaetoglobosin C**, including quantitative toxicological data, detailed experimental protocols, and visual representations of the implicated signaling pathways. Further research is warranted to obtain more specific quantitative data on the apoptotic and anti-inflammatory effects of **Chaetoglobosin C** and to fully elucidate its mechanisms of action in various cell types. A deeper understanding of this mycotoxin is crucial for assessing the health risks associated with indoor mold exposure and for the potential development of novel therapeutic agents.

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References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chaetomium and Chaetomium-like Species from European Indoor Environments Include Dichotomopilus finlandicus sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-rheumatoid Activity of Secondary Metabolites Produced by Endophytic Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Natural compound chaetocin induced DNA damage and apoptosis through reactive oxygen species-dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antioxidant effects of Chaetoglobosin Vb in LPS-induced RAW264.7 cells: Achieved via the MAPK and NF- κ B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. anti-inflammatory-and-antioxidant-effects-of-chaetoglobosin-vb-in-lps-induced-raw264-7-cells-achieved-via-the-mapk-and-nf-b-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 18. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 20. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of NF- κ B p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nuclear Factor κ B Nuclear Translocation Upregulates c-Myc and p53 Expression during NMDA Receptor-Mediated Apoptosis in Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NUCLEAR TRANSLOCATION OF p65 NF- κ B IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantifying Nuclear p65 as a Parameter for NF- κ B Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 28. portal.research.lu.se [portal.research.lu.se]
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